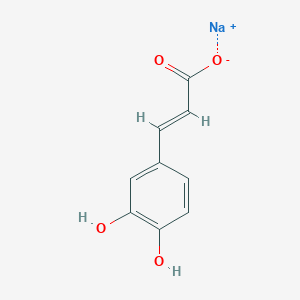
Sodium caffeate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium caffeate, also known as this compound, is a useful research compound. Its molecular formula is C9H7NaO4 and its molecular weight is 202.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Applications
1.1 Anticancer Activity
Sodium caffeate has been extensively studied for its anticancer properties. Research indicates that it inhibits tumor growth in a dose-dependent manner. A study conducted on the BEC-7402 cell line demonstrated that this compound induced apoptosis, as evidenced by increased expression of activated caspase-3 and Bax . The mechanism involves the modulation of cell cycle distribution and mitochondrial membrane potential, suggesting that this compound may disrupt cancer cell metabolism and promote cell death.
Case Study: In Vivo Tumor Model
- Objective: Assess the anticancer efficacy of this compound in vivo.
- Method: Tumor transplantation model in mice.
- Results: Significant inhibition of tumor growth was observed with up-regulation of pro-apoptotic factors .
1.2 Metastasis Inhibition
In addition to its anticancer effects, this compound has shown promise in inhibiting metastasis. Studies reveal that it reduces the adhesion and invasion capabilities of cancer cells, suggesting a potential role in preventing the spread of tumors . This property is particularly relevant for treatments aimed at advanced-stage cancers where metastasis is a significant concern.
Food Science Applications
2.1 Flavor Enhancement and Preservation
This compound is utilized in food formulations primarily for its ability to enhance flavor and preserve food quality. Its combination with caffeine has been noted to reduce bitterness while increasing solubility, making it an attractive additive for beverages and food products . This property is crucial for improving consumer acceptance of caffeinated products.
Table 1: Properties of this compound in Food Applications
| Property | Effect | Application Area |
|---|---|---|
| Bitterness Reduction | Decreases perceived bitterness | Beverages |
| Solubility Enhancement | Improves solubility in aqueous solutions | Food formulations |
| Antioxidant Activity | Preserves food quality | Snack foods, beverages |
Biotechnological Applications
3.1 Enzyme Modulation
This compound has been studied for its role in enzyme modulation within microbial systems. It stimulates hydrogen-dependent caffeate reduction, which can be harnessed in biotechnological applications such as biofuel production and bioremediation . This aspect highlights its potential as a biocatalyst or co-substrate in various fermentation processes.
Case Study: Microbial Fermentation
化学反応の分析
Biochemical Reactions in Microbial Respiration
Sodium caffeate serves as a terminal electron acceptor in anaerobic respiration pathways of acetogenic bacteria such as Acetobacterium woodii .
Key Steps in Caffeate Respiration
Experimental Evidence :
-
Cell suspensions of A. woodii reduced caffeate at rates of 5.1–7.7 nmol·min−1·mg−1 protein under H2 or NADH electron donors .
-
Sodium-dependent ATP synthesis yields ~3 Na+ translocated per caffeate reduced, supporting chemiosmotic coupling .
Redox and Autoxidation Reactions
This compound undergoes oxidation under acidic or enzymatic conditions, forming reactive intermediates:
Autoxidation in Acidic Media
-
Products : Dimers with furan structures (e.g., 2,5-(3',4'-dihydroxyphenyl)tetrahydrofuran derivatives) via radical coupling .
-
Conditions : Accelerated by low pH and presence of oxidants like sodium periodate .
Enzymatic Oxidation
-
Caffeate 3,4-Dioxygenase : Cleaves the aromatic ring to produce 3-(2-carboxyethenyl)-cis,cis-muconate .
Stability Factors :
Neutralization and Complexation Reactions
As a carboxylate salt, this compound participates in acid-base and metal-binding reactions:
Enzymatic Modifications in Eukaryotic Systems
While primarily studied in prokaryotes, this compound interacts with mammalian enzymes:
特性
分子式 |
C9H7NaO4 |
|---|---|
分子量 |
202.14 g/mol |
IUPAC名 |
sodium;(E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C9H8O4.Na/c10-7-3-1-6(5-8(7)11)2-4-9(12)13;/h1-5,10-11H,(H,12,13);/q;+1/p-1/b4-2+; |
InChIキー |
SDBVEUJRZKHWSH-VEELZWTKSA-M |
異性体SMILES |
C1=CC(=C(C=C1/C=C/C(=O)[O-])O)O.[Na+] |
正規SMILES |
C1=CC(=C(C=C1C=CC(=O)[O-])O)O.[Na+] |
同義語 |
3,4-dihydroxycinnamic acid caffeic acid caffeic acid, (E)-isomer caffeic acid, (Z)-isomer caffeic acid, monosodium salt sodium caffeate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















